5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon in the phenoxyethyl halide.
Formation of the Diazinane-2,4,6-Trione Ring: This step involves the cyclization of a suitable precursor, such as a urea derivative, under basic conditions to form the diazinane-2,4,6-trione ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact .
Chemical Reactions Analysis
5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The phenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets . The diazinane-2,4,6-trione ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
The uniqueness of 5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H17N3O4/c25-19-17(20(26)23-21(27)22-19)12-14-13-24(18-9-5-4-8-16(14)18)10-11-28-15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H2,22,23,25,26,27) |
InChI Key |
OBAKMGSMGISYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
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